2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, also known by its IUPAC name, is a compound that belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These compounds typically feature an anisole structure where a methylene group is linked to an acetic acid or its derivatives. The compound has the molecular formula and is classified as a small molecule. It does not have any approved clinical uses or indications as of now, and it is primarily categorized under experimental drugs .
The synthesis of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid can be approached through several methods, although specific published procedures may be limited. Generally, the synthesis involves:
Technical details regarding reaction conditions, such as temperature and solvent choice, would typically be optimized based on laboratory protocols and the specific reactivity of the starting materials.
The molecular structure of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid features a propanoic acid backbone with a phenyl group and a 4-chlorophenyl substituent.
The structural representation can be summarized as follows:
C[C@](C1=CC=CC=C1)(C(=O)N(C2=CC=C(Cl)C=C2))C(=O)O
CPBLTMSKPQDJPW-AWEZNQCLSA-N
This indicates that the compound contains both aromatic and aliphatic functionalities, contributing to its chemical properties .
2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid may participate in several chemical reactions typical for carboxylic acids and amides:
These reactions are significant for understanding the reactivity profile of this compound and its potential derivatives in synthetic organic chemistry .
While specific data on the mechanism of action for 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is limited, compounds in this class often interact with biological targets through:
Further research would be necessary to elucidate precise mechanisms involving this particular compound .
The physical and chemical properties of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid include:
These properties are crucial for applications in pharmaceuticals and material sciences .
Future studies may reveal more about its potential applications in medicinal chemistry and other fields .
CAS No.: 147568-66-9
CAS No.: 169758-66-1
CAS No.: 125376-11-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: